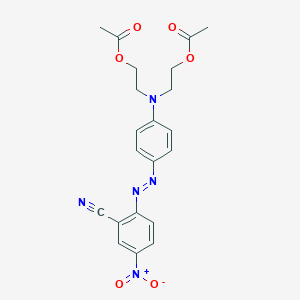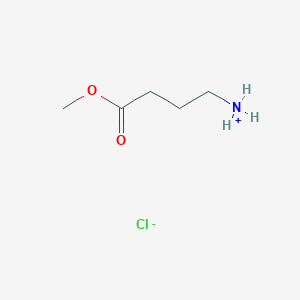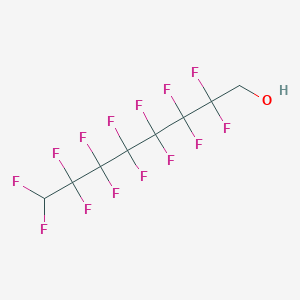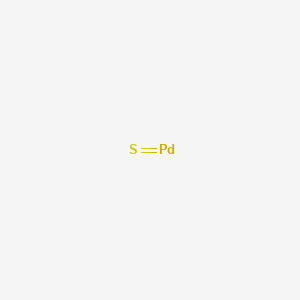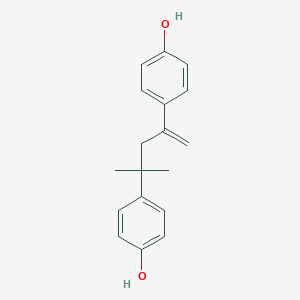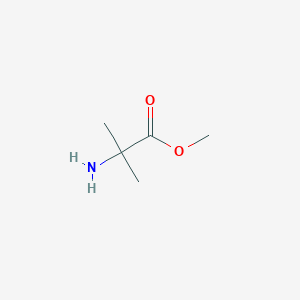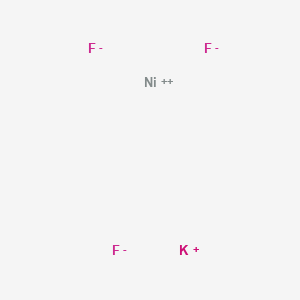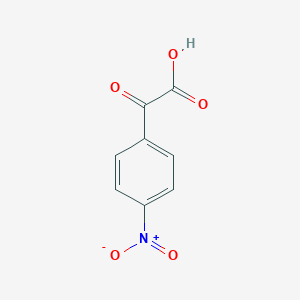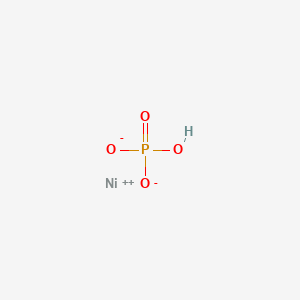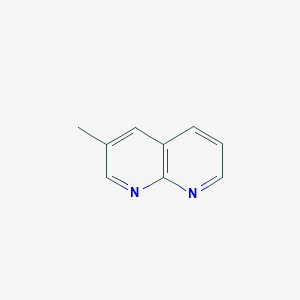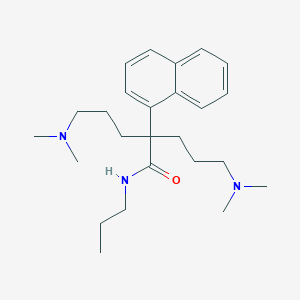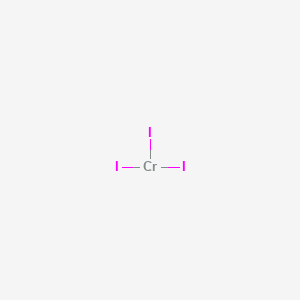
N-Acetyl-S-(3,4-dichlorophenyl)cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(3,4-dichlorophenyl)cysteine (DCC) is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCC is a derivative of cysteine, an amino acid that plays a crucial role in the synthesis of proteins. DCC has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of N-Acetyl-S-(3,4-dichlorophenyl)cysteine is not fully understood. However, it is believed that N-Acetyl-S-(3,4-dichlorophenyl)cysteine exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
N-Acetyl-S-(3,4-dichlorophenyl)cysteine has been shown to have a number of biochemical and physiological effects. It has been shown to decrease oxidative stress and inflammation, which are both implicated in the development of various diseases. N-Acetyl-S-(3,4-dichlorophenyl)cysteine has also been shown to improve mitochondrial function, which is important for cellular energy production.
Avantages Et Limitations Des Expériences En Laboratoire
N-Acetyl-S-(3,4-dichlorophenyl)cysteine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. Additionally, it has been extensively studied, and its properties are well-documented. However, there are also some limitations to using N-Acetyl-S-(3,4-dichlorophenyl)cysteine in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Orientations Futures
There are several future directions for research on N-Acetyl-S-(3,4-dichlorophenyl)cysteine. One area of interest is its potential use in the treatment of cancer. N-Acetyl-S-(3,4-dichlorophenyl)cysteine has been shown to have anti-cancer properties in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is its potential use in the treatment of neurodegenerative disorders. N-Acetyl-S-(3,4-dichlorophenyl)cysteine has been shown to improve mitochondrial function, which is important for neuronal health. Further studies are needed to determine whether N-Acetyl-S-(3,4-dichlorophenyl)cysteine can be used to treat diseases such as Alzheimer's and Parkinson's. Finally, there is interest in developing new derivatives of N-Acetyl-S-(3,4-dichlorophenyl)cysteine that may have improved efficacy and fewer side effects.
Méthodes De Synthèse
N-Acetyl-S-(3,4-dichlorophenyl)cysteine can be synthesized using a variety of methods, including the reaction of N-acetylcysteine with 3,4-dichlorobenzyl chloride. This reaction results in the formation of N-acetyl-S-(3,4-dichlorophenyl)cysteine.
Applications De Recherche Scientifique
N-Acetyl-S-(3,4-dichlorophenyl)cysteine has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. N-Acetyl-S-(3,4-dichlorophenyl)cysteine has been studied for its potential use in the treatment of cancer, cardiovascular disease, and neurodegenerative disorders.
Propriétés
Numéro CAS |
13443-69-1 |
|---|---|
Nom du produit |
N-Acetyl-S-(3,4-dichlorophenyl)cysteine |
Formule moléculaire |
C11H11Cl2NO3S |
Poids moléculaire |
308.2 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(3,4-dichlorophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H11Cl2NO3S/c1-6(15)14-10(11(16)17)5-18-7-2-3-8(12)9(13)4-7/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
Clé InChI |
JYWAYDDGOPHFIS-JTQLQIEISA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
SMILES |
CC(=O)NC(CSC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Synonymes |
(3,4-dichlorophenyl)mercapturic acid 3,4-DCPMA N-acetyl-S-(3,4-dichlorophenyl)cysteine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



